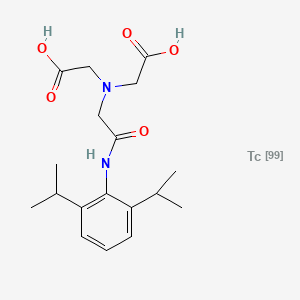

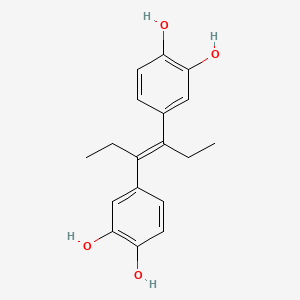

alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,3',4'-tetrahydroxy-alpha,alpha'-diethylstilbene is a stilbenoid.

Aplicaciones Científicas De Investigación

Antimycotic and Antibacterial Properties

Alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol has been found to possess significant antimycotic and antibacterial properties. Notably, a study conducted by Adam and Schönenberger (1966) revealed that by modifying the positions of the phenolic OH groups in diethylstilbestrol, it is possible to retain the antimycotic and antibacterial effects while largely eliminating hormonal side effects, making it suitable for antimycotic therapy (Adam & Schönenberger, 1966).

Antitumor Effects

Research has indicated the potential of alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol in inhibiting tumor growth. Schneider et al. (1982) demonstrated that certain derivatives of this compound, such as 3,3'-diacetoxy-alpha, beta-diethylstilbene, exhibited strong inhibitory effects on the growth of hormone-dependent human mammary carcinoma, both in vitro and in animal models (Schneider et al., 1982).

Interaction with Enzymes

Alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol also interacts with certain enzymes, impacting their function. Steven et al. (1982) found that the compound exhibits an inhibitory action on the cleavage of arginyl peptides by trypsin, indicating a complex formation that alters enzyme activity (Steven et al., 1982).

Estrogenic Activity

The compound has been noted for its estrogenic activity, as demonstrated in early research by Dodds et al. (1938), highlighting its potential in the field of endocrinology (Dodds et al., 1938).

Alzheimer's Disease Research

In the context of Alzheimer's disease, Ono et al. (2003) synthesized derivatives of stilbene, including alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol, as potential diagnostic imaging agents targeting amyloid plaques, suggesting their utility in diagnosing and studying Alzheimer's disease (Ono et al., 2003).

Separation Dynamics in Chromatography

Research by Dzardanov et al. (2014) explored the separation dynamics of mixtures containing alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol in centrifugal chromatography, contributing to the understanding of its behavior in analytical chemistry applications (Dzardanov et al., 2014).

Antioxidant Synergistic Activity

Fang and Zhou (2008) investigated the synergistic antioxidant activity of alpha-tocopherol with resveratrol and its analogues, including alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol, revealing insights into their mechanism of action in oxidative stress regulation (Fang & Zhou, 2008).

Anti-allergic Activity

Matsuda et al. (2004) studied the anti-allergic activities of stilbenes, including alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol, demonstrating their efficacy in inhibiting antigen-induced degranulation in cells, which is significant for allergy and immunology research (Matsuda et al., 2004).

Propiedades

Nombre del producto |

alpha,beta-Diethyl-3,3',4,4'-stilbenetetraol |

|---|---|

Fórmula molecular |

C18H20O4 |

Peso molecular |

300.3 g/mol |

Nombre IUPAC |

4-[(E)-4-(3,4-dihydroxyphenyl)hex-3-en-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C18H20O4/c1-3-13(11-5-7-15(19)17(21)9-11)14(4-2)12-6-8-16(20)18(22)10-12/h5-10,19-22H,3-4H2,1-2H3/b14-13+ |

Clave InChI |

BMZDNFTWCWJBFC-BUHFOSPRSA-N |

SMILES isomérico |

CC/C(=C(/CC)\C1=CC(=C(C=C1)O)O)/C2=CC(=C(C=C2)O)O |

SMILES canónico |

CCC(=C(CC)C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

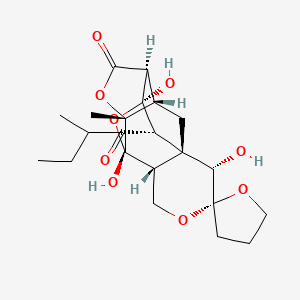

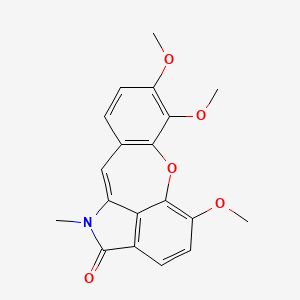

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2alpha,5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10-trihydroxy-13-{[3-(naphthalen-2-yl)prop-2-enoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate](/img/structure/B1246170.png)

![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)

![2-[4-(4-{[Benzyl(3-methanesulfonamido-2-methylphenyl)amino]methyl}phenoxy)phenoxy]acetic acid](/img/structure/B1246180.png)